N,N-Bis(4-methylphenyl)fluoranthen-3-amine
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Overview
Description
N,N-Bis(4-methylphenyl)fluoranthen-3-amine is an organic compound with the molecular formula C29H23N It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, and contains two 4-methylphenyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-methylphenyl)fluoranthen-3-amine typically involves the reaction of fluoranthene with 4-methylaniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Fluoranthene and 4-methylaniline.
Catalyst: Palladium-based catalysts are commonly used.
Solvent: Toluene or xylene.
Reaction Conditions: Elevated temperatures (around 150-200°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-methylphenyl)fluoranthen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluoranthene derivatives.
Scientific Research Applications
N,N-Bis(4-methylphenyl)fluoranthen-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N,N-Bis(4-methylphenyl)fluoranthen-3-amine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It may also interact with enzymes and receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4-methylphenyl)amine: Lacks the fluoranthene moiety, resulting in different electronic and structural properties.
Fluoranthen-3-amine: Does not have the 4-methylphenyl groups, leading to different reactivity and applications.
Uniqueness
N,N-Bis(4-methylphenyl)fluoranthen-3-amine is unique due to the presence of both the fluoranthene core and the 4-methylphenyl groups. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
136454-73-4 |
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Molecular Formula |
C30H23N |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N,N-bis(4-methylphenyl)fluoranthen-3-amine |
InChI |
InChI=1S/C30H23N/c1-20-10-14-22(15-11-20)31(23-16-12-21(2)13-17-23)29-19-18-27-25-7-4-3-6-24(25)26-8-5-9-28(29)30(26)27/h3-19H,1-2H3 |
InChI Key |
GGSPGHHZKCDWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC=C5C4=C(C=C3)C6=CC=CC=C65 |
Origin of Product |
United States |
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